molecular formula C25H25N3O5S B12495897 [2-methoxy-4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenyl] 4-methoxybenzoate

[2-methoxy-4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenyl] 4-methoxybenzoate

Cat. No.: B12495897
M. Wt: 479.5 g/mol
InChI Key: WODSAWJZCKLHCI-UHFFFAOYSA-N
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Description

[2-methoxy-4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[74002,7]trideca-1(9),2(7)-dien-5-yl)phenyl] 4-methoxybenzoate is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-methoxy-4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[74002,7]trideca-1(9),2(7)-dien-5-yl)phenyl] 4-methoxybenzoate typically involves multi-step organic reactions

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tricyclic core.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology: In biological research, it may be used to study enzyme interactions and metabolic pathways due to its unique structure.

Industry: Used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of [2-methoxy-4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenyl] 4-methoxybenzoate involves its interaction with specific molecular targets. The tricyclic core can interact with enzymes or receptors, modulating their activity. The methoxybenzoate group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • Methyl benzoate
  • Ethyl benzoate
  • Vinyl benzoate

Comparison: Compared to these similar compounds, [2-methoxy-4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenyl] 4-methoxybenzoate is unique due to its tricyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in various scientific fields .

Properties

Molecular Formula

C25H25N3O5S

Molecular Weight

479.5 g/mol

IUPAC Name

[2-methoxy-4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenyl] 4-methoxybenzoate

InChI

InChI=1S/C25H25N3O5S/c1-28-11-10-17-20(13-28)34-24-21(17)23(29)26-22(27-24)15-6-9-18(19(12-15)32-3)33-25(30)14-4-7-16(31-2)8-5-14/h4-9,12,22,27H,10-11,13H2,1-3H3,(H,26,29)

InChI Key

WODSAWJZCKLHCI-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=CC(=C(C=C4)OC(=O)C5=CC=C(C=C5)OC)OC

Origin of Product

United States

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